N-Morpholinyllysergamide maleate

CAS No.: 101896-80-4

Cat. No.: VC7829123

Molecular Formula: C24H27N3O6

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101896-80-4 |

|---|---|

| Molecular Formula | C24H27N3O6 |

| Molecular Weight | 453.5 g/mol |

| IUPAC Name | [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(Z)-but-2-enedioic acid |

| Standard InChI | InChI=1S/C20H23N3O2.C4H4O4/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-3(6)1-2-4(7)8/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1 |

| Standard InChI Key | JNCMTRGSZCFIFZ-ZYXUSYCASA-N |

| Isomeric SMILES | CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=C\C(=O)O)\C(=O)O |

| SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=CC(=O)O)C(=O)O |

| Canonical SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

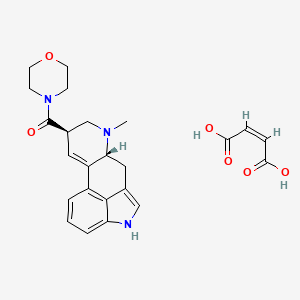

N-Morpholinyllysergamide maleate consists of a lysergamide core fused with a morpholine ring via an amide bond. The maleate salt (but-2-enedioic acid) enhances solubility and stability. The IUPAC name is [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone; (Z)-but-2-enedioic acid . Key structural features include:

-

Stereochemistry: The 6aR and 9R configurations are critical for receptor interactions, mirroring LSD’s stereochemical requirements for 5-HT receptor binding .

-

SMILES Notation:

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=C\C(=O)O)\C(=O)O.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 453.5 g/mol |

| Parent Compound | Lysergic acid morpholide (CID 199507) |

| Salt Form | Maleate (Z)-but-2-enedioate |

| CAS Registry Number | 101896-80-4 |

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, the general route involves:

-

Lysergic Acid Activation: Conversion of lysergic acid to its acid chloride using thionyl chloride.

-

Morpholine Conjugation: Reaction with morpholine to form the amide bond.

-

Salt Formation: Precipitation with maleic acid in a polar solvent .

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are standard for purity assessment and metabolite detection:

-

HPLC Conditions:

-

LC-MS/MS: Used for quantifying lysergamides in biological matrices with a limit of detection (LOD) of 0.01 ng/mL .

Pharmacological Profile

Receptor Interactions

N-Morpholinyllysergamide maleate shares LSD’s affinity for serotonin receptors but with modified efficacy:

-

5-HT Subtypes: Partial agonism at 5-HT (EC < 10 nM), akin to 2-bromo-LSD .

-

5-HT: Antagonism or weak partial agonism, potentially reducing hallucinogenic effects .

-

Off-Target Activity: Moderate binding to dopamine D and adrenergic α receptors (K ≈ 100–300 nM) .

Table 2: Select Receptor Affinities

| Receptor | Activity | EC/K (nM) |

|---|---|---|

| 5-HT | Partial Agonist | 3.2 ± 0.8 |

| 5-HT | Antagonist | 4.14 ± 1.1 |

| D | Weak Antagonist | 210 ± 45 |

Pharmacokinetics

Data from analogous lysergamides suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume